
2-Methyl-6-nitrobenzoic acid
Overview
Description
2-Methyl-6-nitrobenzoic acid (C₈H₇NO₄; molecular weight: 181.1455 g/mol) is an aromatic carboxylic acid characterized by a methyl group at the 2-position and a nitro group at the 6-position of the benzene ring . Its IUPAC name is this compound, and it is identified by CAS number 13506-76-6. The compound is a pale yellow crystalline solid, insoluble in water, and exhibits moderate acidity influenced by the electron-withdrawing nitro group .
Preparation Methods
Nitration of 2-Methylbenzoic Acid
The direct nitration of 2-methylbenzoic acid (o-toluic acid) is a plausible route to synthesize 2-methyl-6-nitrobenzoic acid. The methyl and carboxylic acid groups act as ortho/para- and meta-directing groups, respectively, influencing the regioselectivity of nitration.
Reaction Mechanism and Conditions
Nitration typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures. The carboxylic acid group deactivates the ring, necessitating vigorous conditions. In the case of 2-methylbenzoic acid, nitration preferentially occurs at the para position relative to the methyl group (position 6), yielding the desired product .
Example Protocol :
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Substrate : 2-Methylbenzoic acid (10 g, 0.066 mol)
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Nitrating Agent : 70% HNO₃ (15 mL) in H₂SO₄ (30 mL)
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Temperature : 0–5°C (ice bath)
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Time : 4–6 hours
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Workup : Quench with ice, filter, and recrystallize from ethanol/water.
The product is isolated as a pale-yellow solid, with a reported yield of 55–65% in analogous nitrations of methyl-substituted benzoic acids .
Oxidation of 2-Methyl-6-Nitrotoluene
An alternative route involves the oxidation of 2-methyl-6-nitrotoluene to the corresponding carboxylic acid. This two-step method avoids the challenges of regioselective nitration.
Synthesis of 2-Methyl-6-Nitrotoluene
2-Methyltoluene (o-xylene) undergoes nitration to yield a mixture of nitro isomers. The nitro group preferentially enters the para position relative to one methyl group , forming 2-methyl-4-nitrotoluene and 2-methyl-6-nitrotoluene. Separation via fractional crystallization or chromatography is required .
Oxidation to Carboxylic Acid
The methyl group in 2-methyl-6-nitrotoluene is oxidized to a carboxylic acid using strong oxidizing agents:
Oxidation Protocol :
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Substrate : 2-Methyl-6-nitrotoluene (5 g, 0.027 mol)
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Oxidizing Agent : KMnO₄ (12 g, 0.076 mol) in aqueous NaOH (10%)
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Temperature : 80–90°C
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Time : 8–12 hours
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Workup : Acidify with HCl, filter, and recrystallize.
This method yields this compound in 60–70% purity, contingent on the initial nitration’s regioselectivity .
A less common approach involves the diazotization of 2-amino-6-methylbenzoic acid, followed by nitro group introduction. This method is limited by the availability of the precursor.
Diazotization and Nitro Displacement
Steps :
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Diazotization : Treat 2-amino-6-methylbenzoic acid with NaNO₂ and HCl at 0–5°C.
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Nitro Introduction : React the diazonium salt with Cu(NO₃)₂ or NaNO₂ in acidic media.
This route suffers from moderate yields (40–50%) due to competing side reactions .
Challenges and Optimization Strategies
Regioselectivity in Nitration
The competing directing effects of methyl and carboxylic acid groups complicate regioselective nitration. Strategies to improve selectivity include:
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Low-Temperature Nitration : Slows reaction kinetics, favoring thermodynamically stable products.
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Directed Ortho-Metalation : Uses directing groups (e.g., sulfonic acid) to temporarily block undesired positions.
Purification Difficulties
The product often coexists with isomers (e.g., 2-methyl-4-nitrobenzoic acid). Recrystallization using ethanol/water (3:1) or activated carbon treatment improves purity .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 6-position undergoes reduction to form an amino derivative. This reaction is critical for synthesizing intermediates in pharmaceutical development.
Key Reaction Pathways:
Reagent | Conditions | Product | Yield |
---|---|---|---|
H₂ (Pd/C) | EtOH, 25°C, 1 atm | 2-Methyl-6-aminobenzoic acid | >90% |
Fe/HCl | Reflux, 6h | 2-Methyl-6-aminobenzoic acid | 85% |
Esterification
The carboxylic acid group reacts with alcohols to form esters, often mediated by acid catalysts or activating agents.
Key Reaction Pathways:
Alcohol | Catalyst/Reagent | Conditions | Product | Yield |
---|---|---|---|---|
Methanol | SOCl₂, Et₃N | 0–25°C, 3h | Methyl 2-methyl-6-nitrobenzoate | 98% |
Ethanol | H₂SO₄ | Reflux, 12h | Ethyl 2-methyl-6-nitrobenzoate | 75% |
Observed Reactions:
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Nitration : Requires harsh conditions (e.g., HNO₃/H₂SO₄) but yields are low due to deactivation by the nitro group.
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Sulfonation : Forms sulfonic acid derivatives at elevated temperatures.
Salt Formation and Neutralization
As a carboxylic acid, it reacts with bases to form salts:
Applications include purification and solubility enhancement .
Thermal Decomposition
At temperatures >200°C, decarboxylation occurs, forming 2-methyl-6-nitrotoluene:
.
Scientific Research Applications
Pharmaceutical Development
2-Methyl-6-nitrobenzoic acid plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. It is particularly significant in the development of anti-inflammatory and analgesic drugs . The compound's ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry. For instance, it has been used to synthesize derivatives that exhibit enhanced biological activity, such as pyridine-carboxylate derivatives of hydroxysteroids, which are synthesized using acyl chloride or mixed anhydride methods involving MNBA, yielding better results compared to other methods .
Agricultural Chemicals
In the agricultural sector, this compound is utilized in formulating herbicides and pesticides . Its structure allows it to target specific plant pathogens effectively, thereby enhancing crop protection and yield. The anthranilic acid moiety within its structure contributes to its herbicidal properties, making it a vital component in agrochemical formulations .
Polymer Chemistry
The compound serves as a building block for producing specialty polymers . These polymers are essential for creating durable materials used in packaging and construction. The ability of this compound to participate in condensation reactions facilitates the synthesis of complex polymer structures, contributing to advancements in material science .
Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent in various techniques. It aids researchers in detecting and quantifying other chemical substances through methods such as liquid chromatography coupled with mass spectrometry (LC-MS). Its use has been demonstrated in the derivatization of steroids for improved detection sensitivity .
Material Science
The compound is also involved in the development of dyes and pigments , contributing to vibrant colors in textiles and coatings. Its chemical properties allow for the creation of stable colorants that are essential in various applications across the material science field .
Case Study 1: Synthesis of Lactones
A study demonstrated the effectiveness of using 2-Methyl-6-nitrobenzoic anhydride (MNBA) for synthesizing large-sized lactones through intramolecular condensation reactions. The method showcased high yields and selectivity, indicating its potential for synthesizing complex natural products more efficiently than traditional methods .
Case Study 2: Derivatization of Hydroxysteroids
Research involving the synthesis of pyridine-carboxylate derivatives from hydroxysteroids highlighted the advantages of using MNBA over other methods. The study found that MNBA facilitated higher yields during the derivatization process, showcasing its utility in pharmaceutical applications .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceuticals | Intermediate for anti-inflammatory and analgesic drug synthesis |
Agricultural Chemicals | Component in herbicides and pesticides targeting specific pathogens |
Polymer Chemistry | Building block for specialty polymers used in packaging and construction |
Analytical Chemistry | Reagent for detection and quantification techniques like LC-MS |
Material Science | Involved in dye and pigment production for textiles and coatings |
Mechanism of Action
The mechanism of action of 2-methyl-6-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Derivatives
The reactivity and applications of 2-methyl-6-nitrobenzoic acid are heavily influenced by the positions of its substituents. Comparisons with structural analogs include:
Key Observations :
- Steric Effects: The methyl group at C2 in this compound introduces steric hindrance, which limits unwanted side reactions (e.g., symmetrical anhydride formation) when converted to MNBA. This contrasts with non-methylated analogs like 2-nitrobenzoic acid, which form less selective anhydrides .
- Acidity : The nitro group at C6 enhances acidity compared to unsubstituted benzoic acid, but the methyl group slightly offsets this effect. 4-Nitrobenzoic acid, with a nitro group at the para position, exhibits stronger acidity due to optimal resonance stabilization .
Table: Comparison of Coupling Reagents in Esterification
Case Studies :
- Macrolactonization : MNBA achieved 88% yield in synthesizing a 31-membered macrocycle for anticancer agents, whereas EDCI/DMAP failed to isolate the product .
- Carboxamide Synthesis: MNBA/DMAP enabled 83% yield of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide at room temperature, avoiding explosive intermediates like hydroxybenzotriazole .
Biological Activity
2-Methyl-6-nitrobenzoic acid (MNBA) is a nitrated carboxylic acid that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its biological activity is linked to its role as a precursor in the synthesis of several bioactive compounds, including pesticides and pharmaceuticals. This article explores the synthesis, biological properties, and relevant case studies concerning this compound.
This compound is characterized by its molecular formula and a molecular weight of 181.15 g/mol. The compound is typically synthesized through the nitration of 2-methylbenzoic acid using dilute nitric acid as an oxidant, often in conjunction with other reagents to enhance yield and selectivity .
Synthesis Methodology
The synthesis process generally involves:
- Nitration Reaction : 2-Methylbenzoic acid is treated with nitric acid under controlled conditions to introduce the nitro group.
- Purification : The crude product undergoes washing and recrystallization to achieve purity.
- Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.
Biological Activity
The biological activity of this compound is primarily associated with its derivatives, which exhibit various pharmacological effects. Notably, it serves as an intermediate in the synthesis of metrafenone, a fungicide that operates through a unique mechanism targeting the cytoskeleton of pathogenic fungi, leading to abnormal growth patterns .
Antimicrobial Properties
Research has demonstrated that compounds derived from this compound possess significant antimicrobial activity:
- Fungal Inhibition : Metrafenone, derived from this compound, effectively inhibits powdery mildew by disrupting actin dynamics in fungal cells .
- Bacterial Activity : Studies indicate that derivatives exhibit antibacterial properties against various strains, making them potential candidates for developing new antibiotics .
Case Studies
Several studies have focused on the biological implications of this compound and its derivatives:
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cytoskeletal Disruption : In the case of metrafenone, it disrupts actin filaments in fungal cells, leading to impaired growth and eventual cell death .
- Enzyme Inhibition : Some derivatives may inhibit specific enzymes critical for bacterial survival, although further research is needed to elucidate these pathways fully.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-6-nitrobenzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of this compound often involves nitration and esterification steps. For example, 2-methylbenzoic acid derivatives can undergo nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Reaction optimization includes adjusting stoichiometry (e.g., excess nitric acid for complete nitration) and purification via recrystallization using ethanol/water mixtures . For esterification, Shiina’s reagent (2-methyl-6-nitrobenzoic anhydride) is employed under mild conditions to avoid isomerization, with yields improved by using non-polar solvents (e.g., toluene) and catalytic DMAP .
Q. How can researchers confirm the successful synthesis and purity of this compound using spectroscopic methods?
- Methodological Answer : Characterization typically involves:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl at position 2, nitro at position 6). The aromatic proton signals in the 7.5–8.5 ppm range indicate nitro group deshielding .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1530 cm⁻¹ (asymmetric NO₂ stretch) validate functional groups .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 181.15 (C₈H₇NO₄) confirm molecular weight .
- HPLC : To assess purity (>97%) using reverse-phase columns and UV detection at 254 nm .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Ventilation : Use fume hoods due to potential dust formation and inhalation risks.
- Personal Protective Equipment (PPE) : Non-permeable gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Storage : In airtight containers away from oxidizers (e.g., peroxides) to prevent combustion .
- Waste Disposal : Neutralize with bases (e.g., NaOH) before disposal to mitigate acidic hazards .
Advanced Research Questions
Q. How does this compound function as a reagent in catalytic Mitsunobu reactions, and what mechanistic advantages does it offer?
- Methodological Answer : In Mitsunobu reactions, this compound acts as a sterically hindered carboxylic acid co-catalyst. Its high acidity (pKa ~1.5) facilitates proton transfer to alkoxyphosphonium intermediates, while steric bulk prevents unwanted acyloxyphosphonium formation, ensuring exclusive inversion of stereochemistry in secondary alcohols. This contrasts with less hindered acids (e.g., 4-nitrobenzoic acid), which yield mixed stereochemical outcomes . Reaction optimization includes using Fe(Pc) catalysts and PPh₃ in toluene under air, achieving >90% yield for chiral inversions .
Q. What role does 2-Methyl-6-nitrobenzoic anhydride play in the synthesis of macrocyclic lactones, and how does its steric profile influence reaction outcomes?
- Methodological Answer : The anhydride (Shiina’s reagent) is critical for macrolactonization via mixed carbonate intermediates. Its steric hindrance minimizes diketone byproducts during cyclization. For example, in synthesizing 29-membered lactones, the anhydride promotes intramolecular esterification of hydroxycarboxylic acids under mild conditions (room temperature, 24 hrs), achieving 75% yield without isomerization . Comparatively, less hindered anhydrides (e.g., acetic anhydride) lead to lower yields due to competing intermolecular reactions .
Q. How can researchers resolve contradictions in isomerization outcomes when using this compound-derived reagents in esterification reactions?
- Methodological Answer : Isomerization (e.g., Z,E vs. E,E dienes) arises from base-catalyzed side reactions. To suppress this:
- Avoid DMAP : Replace with non-nucleophilic bases like NaHMDS to deprotonate alcohols without promoting β-hydride elimination .
- Use Ghosez’s Reagent : Convert carboxylic acids to acid chlorides in situ, enabling esterification at low temperatures (−20°C) to stabilize sensitive intermediates .
- Solvent Choice : Non-polar solvents (e.g., dichloromethane) reduce ion-pairing, disfavoring isomerization pathways .
Properties
IUPAC Name |
2-methyl-6-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXSGQZMYLXTOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Record name | 2-METHYL-6-NITROBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID7025639 | |
Record name | 2-Methyl-6-nitrobenzoic acid | |
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Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-6-nitrobenzoic acid appears as pale yellow needles or tan powder. (NTP, 1992) | |
Record name | 2-METHYL-6-NITROBENZOIC ACID | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 2-METHYL-6-NITROBENZOIC ACID | |
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CAS No. |
13506-76-8 | |
Record name | 2-METHYL-6-NITROBENZOIC ACID | |
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Record name | 2-Methyl-6-nitrobenzoic acid | |
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Record name | 6-Methyl-2-nitrobenzoic acid | |
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Record name | 2-Methyl-6-nitrobenzoic acid | |
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Record name | 6-nitro-o-toluic acid | |
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Record name | 6-METHYL-2-NITROBENZOIC ACID | |
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Melting Point |
309 to 313 °F (NTP, 1992) | |
Record name | 2-METHYL-6-NITROBENZOIC ACID | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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